molecular formula C11H7FO B120201 4-Fluoro-1-naphthaldehyde CAS No. 172033-73-7

4-Fluoro-1-naphthaldehyde

Cat. No.: B120201
CAS No.: 172033-73-7
M. Wt: 174.17 g/mol
InChI Key: LZUCGZVKZDBILP-UHFFFAOYSA-N
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Description

4-Fluoro-1-naphthaldehyde is an organic compound with the chemical formula C11H7FO. It is a fluorinated derivative of naphthaldehyde, characterized by the presence of a fluorine atom at the fourth position of the naphthalene ring and an aldehyde group at the first position. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-1-naphthaldehyde can be synthesized through the aromatic nucleophilic substitution reaction of 1-naphthaldehyde with a fluorinating agent such as hydrogen fluoride or a fluoride salt. The reaction typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1-naphthaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Formation of substituted naphthaldehydes with new functional groups.

    Oxidation: Formation of 4-fluoro-1-naphthoic acid.

    Reduction: Formation of 4-fluoro-1-naphthylmethanol.

Scientific Research Applications

4-Fluoro-1-naphthaldehyde has several scientific research applications:

Comparison with Similar Compounds

  • 4-Fluoro-2-naphthaldehyde
  • 1-Fluoro-2-naphthaldehyde
  • 1-Fluoronaphthalene

Comparison: 4-Fluoro-1-naphthaldehyde is unique due to the specific positioning of the fluorine atom and the aldehyde group, which influences its reactivity and applications. Compared to its isomers, this compound exhibits higher reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-fluoronaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUCGZVKZDBILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427449
Record name 4-fluoro-1-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172033-73-7
Record name 4-fluoro-1-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoronaphthalene-1-carbaldehyde
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Synthesis routes and methods I

Procedure details

SnCl4 (13 ml, 1M solution in dichloromethane) is added to a solution of dichlormethyl-methylether in dichloromethane (6 ml) at 0° C. After 1 hour at 0° C., a solution of 1-fluoro-naphtalene (1.46 g) in dichloromethane (4 ml) is added over 10 minutes. The reaction is stirred overnight at room temperature and then quenched with cold water (30 ml). The organic phase is separated and the aqueous phase is extracted 3 times with dichloromethane. The combined organic phases are dried over Na2SO4 and concentrated in vacuo to yield 4-fluoro-naphthalene-1-carbaldehyde (1.73 g, dark brown crystals). The crude product obtained is used without further purification, MS (HPLC/MS): no ionisation. Retention time: 3.88 min.
Name
SnCl4
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

19.9 g Dichloromethyl methyl ether and 45.7 g tin chloride were dissolved in 70 ml dichloromethane. The solution was cooled to +5° C. and 20.0 g fluoronapthalene in dichloromethane (49 ml) was added over a 60 min period, while keeping the temperature at 5° C. The reaction was brought to room temperature after the addition. After 4 h the reaction was quenched by slowly pouring it into an ice/water mixture. This mixture was stirred for 15 min and left standing overnight. The dichloromethane layer was washed with water, dried (sodium sulphate), filtered through celite and concentrated in vacuo to obtain 24.0 g of 4-fluoro-naphthalene-1-carbaldehyde as an off white solid.
Quantity
19.9 g
Type
reactant
Reaction Step One
Name
tin chloride
Quantity
45.7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
49 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of α,α-dichloromethyl methyl ether (5.9 mL, 65 mmol) in CH2Cl2 (30 mL) was cooled in an ice bath and then treated dropwise over 15 min with SnCl4 (7.6 mL, 65 mmol). After stirring for 45 min, a solution of 1-fluoronaphthalene (5.5 mL, 50 mmol) in CH2Cl2 (30 mL) was added. The mixture was allowed to slowly warm to room temperature while stirring overnight. The mixture was poured in ice water (100 mL) and diluted with CH2Cl2 (50 mL). The layers were separated. The organic layer was diluted with CH2Cl2 (100 mL), washed with H2O (3×50 mL), dried over Na2SO4, filtered, and the solvent was removed in vacuo to give the title compound (7.62 g, 87%) as a pale yellow solid: MS (ESI) m/e 175 (M+H)+.
Quantity
5.9 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
SnCl4
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Quantity
5.5 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
87%
Customer
Q & A

Q1: What makes 4-Fluoro-1-naphthaldehyde useful in organic synthesis?

A1: this compound is a versatile building block in organic synthesis. Its reactivity stems from the fluorine atom, which activates the naphthalene ring towards aromatic nucleophilic substitution (SNAr) reactions [, ]. This allows for the facile introduction of various substituents at the 4-position of the naphthalene ring, expanding the possibilities for creating new molecules.

Q2: How does the presence of different solvents influence the reactivity of this compound in SNAr reactions?

A2: A study employing Density Functional Theory (DFT) calculations investigated the SNAr reaction of this compound with methylthiolate ion in various environments []. The study revealed that the reaction proceeds differently in the gas phase compared to protic and aprotic solvents. These differences highlight the significant role of solvent effects on the reaction mechanism and kinetics, providing valuable insights for optimizing reaction conditions in synthetic applications.

Q3: Is there an efficient method for synthesizing this compound on a larger scale?

A3: Yes, a study outlines a convenient large-scale synthesis of this compound [, ]. While the specifics of this synthesis are not detailed in the abstracts provided, the existence of such a method suggests that this compound can be readily accessed for further research and applications.

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